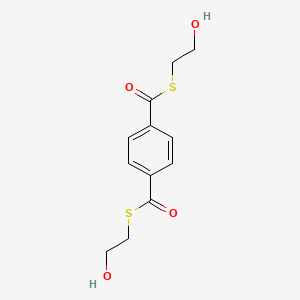
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, where two hydroxyethyl groups are attached to the benzene ring at positions 1 and 4, and two carboxyl groups are replaced by thioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioate groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves large-scale reactors and continuous monitoring of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate groups to thiols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the thioate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)benzene: A related compound with similar hydroxyethyl groups but lacking the thioate groups.
Bis(2-Hydroxyethyl) terephthalate: An intermediate in the production of poly(ethylene terephthalate).
Hydroquinone bis(2-hydroxyethyl)ether: Used in the synthesis of polyesters and polyurethanes.
Uniqueness
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is unique due to the presence of both hydroxyethyl and thioate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
64339-44-2 |
|---|---|
Molecular Formula |
C12H14O4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-S,4-S-bis(2-hydroxyethyl) benzene-1,4-dicarbothioate |
InChI |
InChI=1S/C12H14O4S2/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 |
InChI Key |
MSMUFUXNHALGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SCCO)C(=O)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















